N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body
Preparation Methods
The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the fluorobenzamide group: This step involves the reaction of 2,4-dichloro-5-fluoropyrimidine with suitable aniline derivatives in the presence of bases like DIPEA (N,N-diisopropylethylamine) in isopropanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where nucleophiles replace leaving groups on the aromatic ring.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties and reactivity.
Coupling reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include bases like DIPEA, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to biologically active pyrimidine derivatives.
Biological research: It is used in studies involving nucleic acids and protein interactions, given its pyrimidine core.
Industrial applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrimidine core allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function . This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in certain cell types.
Comparison with Similar Compounds
N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide can be compared with other pyrimidine derivatives, such as:
2-aminopyrimidine derivatives: These compounds have shown antitrypanosomal and antiplasmodial activities.
Phenylboronic pinacol esters: These compounds are used in drug design and delivery, particularly for neutron capture therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-7-5-6-8-11(10)16/h5-9H,3-4H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAGEKAOFYIESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.